molecular formula C19H18N4O2 B2677695 (E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 2035003-68-8

(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide

カタログ番号: B2677695
CAS番号: 2035003-68-8
分子量: 334.379
InChIキー: LUVRDJJZFDIRFT-BUHFOSPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 2035003-68-8

Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit diverse mechanisms of action. They primarily act as cholinesterase inhibitors , which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enhances cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function.

Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of related compounds, demonstrating that derivatives of 4-oxobenzo[d][1,2,3]triazin showed significant inhibition against BuChE. For example, a closely related compound exhibited an IC50_{50} value of 3.2 μM against BuChE, which is substantially more potent than the standard drug donepezil .

Anticancer Activity

The anticancer potential of compounds similar to this compound was assessed using various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation in liver carcinoma (HepG2) cells. The binding affinity to specific targets was also analyzed through molecular docking studies, revealing promising interactions with cancer-related proteins .

Antimicrobial Properties

Some derivatives have shown antimicrobial activity against various bacterial strains. The mechanism includes disrupting bacterial cell membranes and inhibiting key metabolic pathways. This suggests potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50_{50} ValueReference
Cholinesterase InhibitionBuChE (butyrylcholinesterase)3.2 μM
Anticancer ActivityHepG2 liver carcinomaNot specified
Antimicrobial ActivityVarious bacterial strainsNot specified

Case Studies

  • Alzheimer’s Disease Model : In a preclinical study using transgenic mice models for Alzheimer’s disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The compound significantly reduced AChE activity in brain tissues compared to control groups.
  • Cancer Cell Line Study : A series of synthesized derivatives were tested against multiple cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). These studies indicated that specific modifications to the triazine core enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

特性

IUPAC Name

(E)-2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(13-15-7-3-2-4-8-15)18(24)20-11-12-23-19(25)16-9-5-6-10-17(16)21-22-23/h2-10,13H,11-12H2,1H3,(H,20,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVRDJJZFDIRFT-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。